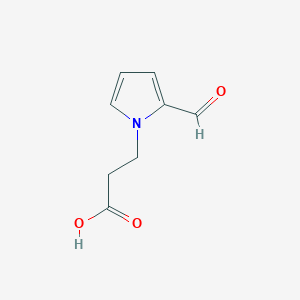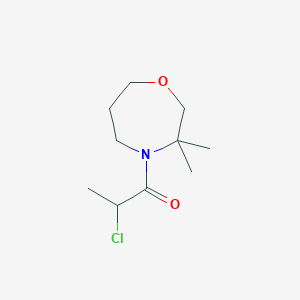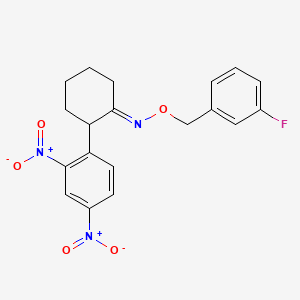![molecular formula C15H13NO3 B2455131 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-73-7](/img/structure/B2455131.png)
4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the components of coal tar .
Synthesis Analysis
Pyrrole can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in the presence of an acid . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
Pyrrole is a five-membered ring with alternating double and single bonds. The ring is aromatic, as it contains 4n+2 π electrons (with n=1), and is therefore planar .Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions. For example, it can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . It can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It has a characteristic odor .Scientific Research Applications
Drug Discovery
Pyrrole derivatives, such as “4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid”, are known for their wide range of pharmacological actions with high therapeutic value . They are versatile, selective, and biocompatible, making them valuable tools for drug design and development .
Material Science
Pyrrole derivatives are also used in material science . Their unique properties make them suitable for various applications, including the development of new materials with improved performance .
Catalysis
Pyrrole derivatives play a crucial role in catalysis . They are used in modern synthetic pathways that include metals, nanomaterials, and complex heterogeneous catalysed methods .
Synthesis of Cholecystokinin Antagonists
“4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is employed in the synthesis of cholecystokinin antagonists . These are drugs used to treat several gastrointestinal disorders .
Synthesis of Benzopyran Antihypertensives
This compound is also used in the synthesis of benzopyran antihypertensives . These are drugs used to treat high blood pressure .
Synthesis of Azepinediones
“4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid” is used in the synthesis of azepinediones . These compounds have various applications in medicinal chemistry .
Inhibitors Targeting LSD1
In recent years, small molecule inhibitors with various structures targeting LSD1 have been reported . The binding interaction modes of a series of thieno [3,2- b ]pyrrole-5-carboxamide LSD1 inhibitors have been studied .
Design and Synthesis of Substituted Furo[3,2-b]pyrroles
The synthetic approaches towards those particular heteropentalenes have been chosen as a consequence of ongoing research dealing with the design, synthesis, and applications of substituted furo [3,2-b]pyrroles .
Mechanism of Action
Target of action
Pyrroles and furans are often involved in biological systems and can interact with various targets. For example, some pyrrole derivatives have been characterized as inhibitors of glycogen phosphorylase , histone lysine demethylase , and D-amino acid oxidase .
Mode of action
The mode of action of a compound depends on its specific structure and functional groups. Pyrroles and furans can participate in a variety of chemical reactions, including nucleophilic substitutions and oxidative additions .
Biochemical pathways
Pyrroles and furans can be involved in various biochemical pathways. For instance, pyrrole derivatives can participate in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of action
The molecular and cellular effects of a compound depend on its specific targets and mode of action. Some pyrrole derivatives have been found to inhibit certain enzymes, which can affect cellular processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the Suzuki–Miyaura coupling reaction involving pyrrole derivatives can be influenced by the reaction conditions .
Safety and Hazards
Future Directions
Pyrrole and its derivatives have a wide range of applications in medicinal chemistry. They have been found to have antiviral, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties . Therefore, the future research directions in this field could involve the synthesis of new pyrrole derivatives and the exploration of their biological activities .
properties
IUPAC Name |
4-(2-phenylethyl)furo[3,2-b]pyrrole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-15(18)13-10-14-12(7-9-19-14)16(13)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHVUEIBDKDRNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=C(C=C2C(=O)O)OC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-2-((3aR,7aS)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxol-5-yl)ethan-1-ol](/img/structure/B2455048.png)
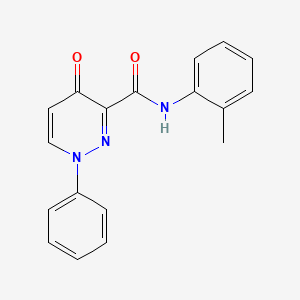
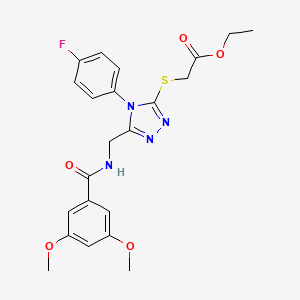
![3'H-Spiro{piperidine-4,1'-pyrrolo[3,2-b]pyridine}-2'-one dihydrochloride](/img/structure/B2455052.png)
![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2455053.png)

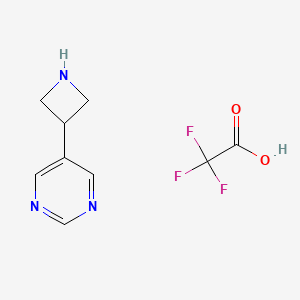
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B2455059.png)
![(E)-N-benzyl-2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]prop-2-enamide](/img/structure/B2455060.png)
